N-cycloheptyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-cycloheptyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the butanamide group: This step involves the reaction of the nitrated pyrazole with a butanoyl chloride in the presence of a base like pyridine.
Cycloheptyl group introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Nitroso derivatives: Formed through oxidation of the nitro group.
Halogenated pyrazoles: Formed through electrophilic substitution reactions.
Scientific Research Applications
N-cycloheptyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as luminescence or conductivity.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide: A similar compound with a different alkyl chain length.
4,5-dihydro-1H-pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
N-cycloheptyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to its specific combination of a cycloheptyl group, a nitro-substituted pyrazole ring, and a butanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other pyrazole derivatives.
Properties
Molecular Formula |
C14H22N4O3 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-cycloheptyl-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H22N4O3/c19-14(16-12-6-3-1-2-4-7-12)8-5-9-17-11-13(10-15-17)18(20)21/h10-12H,1-9H2,(H,16,19) |
InChI Key |
GNKGDKCMGZATGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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